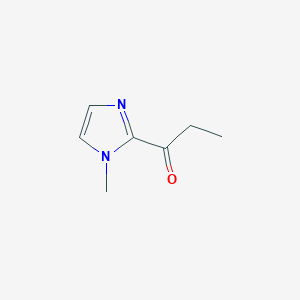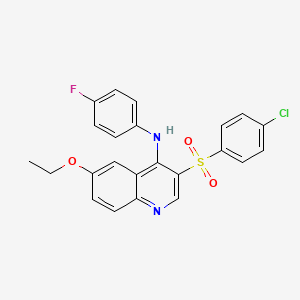
3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine” is a quinoline derivative. Quinoline is a nitrogenous heterocyclic compound with the chemical formula C9H7N . It’s a well-known tertiary base and is a pungent, hygroscopic, colorless oily liquid . Quinoline derivatives have been used since ancient times .
Molecular Structure Analysis
The molecular structure of this compound would include a quinoline core, which is a bicyclic compound with one benzene ring fused to a pyridine ring . Attached to this core would be various functional groups, including a sulfonyl group attached to a chlorophenyl group, an ethoxy group, and a fluorophenyl group attached via an amine linkage.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Quinoline itself is a pungent, hygroscopic, colorless oily liquid .Scientific Research Applications
Synthesis and Medicinal Chemistry
- Synthesis of Quinoline Derivatives : Research has explored the synthesis of various quinoline derivatives, highlighting the versatility of these compounds in medicinal chemistry. For instance, the synthesis of metabolites of certain quinoline carboxylates has been achieved using protective groups for phenolic hydroxy in reactions (Mizuno et al., 2006).
- Antibacterial Activity : Some quinoline sulfonamides have been synthesized and evaluated for their antibacterial activities. This indicates the potential of quinoline derivatives in developing new antibacterial agents (Alavi et al., 2017).
Material Science and Optical Properties
- Electronic and Material Applications : Quinoline derivatives have been studied for their application in electronic and material science. For example, novel 1,8-naphthalimide derivatives were synthesized for applications in organic light-emitting devices (Luo et al., 2015).
- Optical Properties of Thin Films : The structural and optical properties of certain quinoline derivatives in thin film forms have been examined, indicating their potential in various optical applications (Zeyada et al., 2016).
Biochemistry and Chemical Sensing
- Fluorescence and Sensing Applications : Quinoline derivatives have been utilized in fluorescence-based sensing. For instance, quinoline-derivatized fluoresceins were developed for sensing biological Zn(II) (Nolan et al., 2005).
- Chemical Probes for Silver Ion and pH : A quinoline-containing diphenylsulfone derivative was designed as a ratiometric probe for silver ions and pH, demonstrating the versatility of quinoline derivatives in chemical sensing (Gong et al., 2018).
Crystallography and Structural Chemistry
- Crystal Structure Analysis : The crystal structures of various quinoline derivatives have been studied, providing insights into their molecular arrangements and interactions. This is crucial for understanding their properties and applications in different fields (Karmakar et al., 2007).
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2O3S/c1-2-30-18-9-12-21-20(13-18)23(27-17-7-5-16(25)6-8-17)22(14-26-21)31(28,29)19-10-3-15(24)4-11-19/h3-14H,2H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKRIIPHZRWGKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2466770.png)
![ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2466771.png)
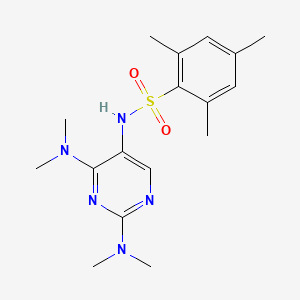
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2466778.png)
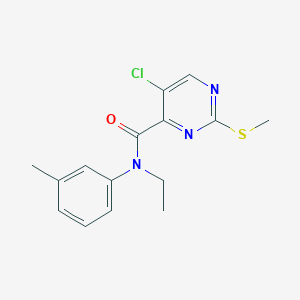
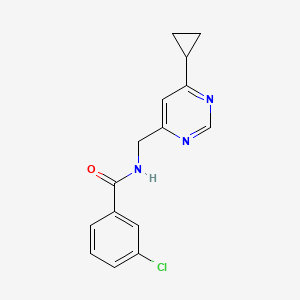
![9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2466781.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}(methyl)amino)acetamide](/img/structure/B2466783.png)
![(5-Cyclopropylisoxazol-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2466784.png)
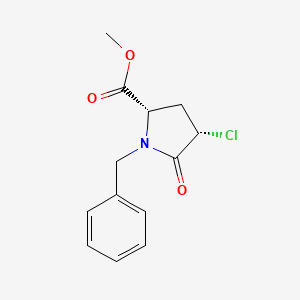
![3-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]benzonitrile](/img/structure/B2466789.png)
![{[7-(3,4-Dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2466790.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2466791.png)
